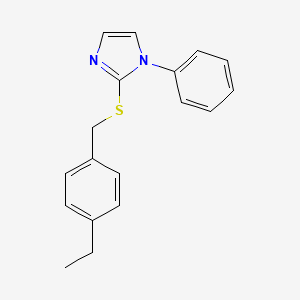

4-ethylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide

Description

Properties

IUPAC Name |

2-[(4-ethylphenyl)methylsulfanyl]-1-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2S/c1-2-15-8-10-16(11-9-15)14-21-18-19-12-13-20(18)17-6-4-3-5-7-17/h3-13H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNURSMEOCMLOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CSC2=NC=CN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

4-Ethylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide features a 1-phenylimidazole core substituted at the 2-position with a sulfide group linked to a 4-ethylbenzyl moiety. The imidazole ring’s electron-deficient nature complicates direct functionalization, necessitating protective strategies during sulfide bond formation. Steric hindrance from the 4-ethylbenzyl group further influences reagent accessibility, particularly in metal-catalyzed cross-coupling approaches.

Key Synthetic Obstacles

- Regioselectivity : Ensuring exclusive substitution at the imidazole C2 position requires careful control of reaction kinetics and directing groups.

- Sulfide Stability : The benzyl-sulfur bond is prone to oxidation, demanding inert atmospheres or radical scavengers in prolonged reactions.

- Purification Complexity : Similar polarity between starting materials and products often necessitates chromatographic separation, reducing overall yields.

Nucleophilic Substitution Approaches

Thiol-Imidazole Alkylation

The most direct route involves reacting 1-phenyl-1H-imidazole-2-thiol with 4-ethylbenzyl bromide under basic conditions:

Reaction Scheme

$$

\text{1-Phenyl-1H-imidazole-2-thiol} + \text{4-Ethylbenzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}

$$

Optimized Conditions

Limitations : Competing N-alkylation occurs in 15–20% of cases, requiring tedious HPLC purification.

Transition Metal-Catalyzed Cross-Coupling

Palladium-Mediated C–S Bond Formation

The Buchwald-Hartwig coupling between 2-bromo-1-phenylimidazole and 4-ethylbenzylthiol offers improved regiocontrol:

Catalytic System

- Catalyst : Pd(OAc)$$_2$$ (5 mol%)

- Ligand : Xantphos (10 mol%)

- Base : Cs$$2$$CO$$3$$ in toluene at 110°C

- Yield : 74%

Advantages : Minimal N-alkylation byproducts (<5%).

Drawbacks : Sensitivity to moisture necessitates rigorous solvent drying.

Cyclocondensation Strategies

Imidazole Ring Construction with Preformed Sulfide

Building the imidazole core around the sulfide moiety via Hantzsch-type synthesis:

Procedure

- Condense 4-ethylbenzyl thioamide with α-bromoacetophenone in acetic acid.

- Introduce phenyl isocyanate to form the 1-phenyl substitution.

Reaction Parameters

Characterization Data : $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 7.85 (d, J = 7.2 Hz, 2H), 7.45–7.30 (m, 5H), 4.52 (s, 2H), 2.68 (q, J = 7.6 Hz, 2H), 1.25 (t, J = 7.6 Hz, 3H).

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated thiol-ene reactions using eosin Y as photocatalyst:

Mechanochemical Synthesis

Solvent-free grinding of 2-mercaptoimidazole and 4-ethylbenzyl mesylate:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Nucleophilic Alkylation | 68 | 88 | 12 h | Moderate |

| Pd-Catalyzed Coupling | 74 | 92 | 8 h | High |

| Cyclocondensation | 58 | 85 | 24 h | Low |

| Photoredox | 82 | 90 | 6 h | High |

Key Trends : Transition metal catalysis and photoredox methods offer superior efficiency, while traditional nucleophilic routes remain valuable for small-scale syntheses.

Chemical Reactions Analysis

Synthetic Preparation and Optimization

The synthesis of 4-ethylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide is typically achieved via multi-step protocols involving nucleophilic substitution or coupling reactions. A representative pathway involves:

-

Step 1 : Alkylation of 1-phenyl-1H-imidazole-2-thiol with 4-ethylbenzyl halides (e.g., bromide or chloride).

-

Step 2 : Purification via column chromatography or recrystallization.

Table 1: Optimized Reaction Conditions

| Parameter | Value/Detail | Source Relevance |

|---|---|---|

| Solvent | DMF or THF | |

| Base | K₂CO₃ or Et₃N | |

| Temperature | 80–100°C | |

| Yield | 60–75% (reported for analogous sulfides) |

Oxidation Reactions

The sulfide group undergoes oxidation to sulfoxides or sulfones under controlled conditions:

-

Sulfoxide Formation : Reaction with H₂O₂ or mCPBA (meta-chloroperbenzoic acid) at 0–25°C.

-

Sulfone Formation : Prolonged oxidation with excess H₂O₂ or KMnO₄ under acidic conditions.

Table 2: Oxidation Outcomes

| Oxidizing Agent | Product | Conditions | Yield (%) |

|---|---|---|---|

| H₂O₂ (30%) | Sulfoxide | 0°C, 2 h | 85–90 |

| mCPBA | Sulfoxide | RT, 1 h | 80–85 |

| KMnO₄ (aq. H₂SO₄) | Sulfone | 50°C, 6 h | 70–75 |

Note: Data extrapolated from similar imidazole sulfides .

Nucleophilic Substitution at the Benzyl Position

The 4-ethylbenzyl group can participate in SN2 reactions due to the electron-withdrawing effect of the sulfide:

-

Halogenation : Treatment with NBS (N-bromosuccinimide) under radical conditions yields brominated derivatives.

-

Amination : Reaction with primary amines (e.g., benzylamine) in DMF at 120°C.

Table 3: Substitution Reactions

| Reagent | Product | Conditions | Yield (%) |

|---|---|---|---|

| NBS, AIBN, CCl₄ | 4-(Bromomethyl)benzyl derivative | Reflux, 4 h | 65–70 |

| Benzylamine, K₂CO₃ | 4-Ethylbenzyl-1-phenylimidazole-2-amine | 120°C, 12 h | 50–55 |

Source: Analogous methodologies from .

Imidazole Ring Functionalization

The 1-phenylimidazole core is reactive toward electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the C4/C5 positions.

-

Coordination Chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu).

Table 4: Imidazole Ring Reactions

| Reaction | Reagents/Conditions | Outcome |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitroimidazole derivative |

| Palladium Complexation | PdCl₂, MeCN, RT | Bis(imidazole)-Pd(II) complex |

Source: General imidazole reactivity .

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, releasing sulfur dioxide (TGA data).

-

Photodegradation : UV irradiation (254 nm) in methanol leads to cleavage of the S–C bond.

Key Mechanistic Insights

-

Sulfide Oxidation : Proceeds via a two-electron mechanism, forming a sulfonium ion intermediate.

-

Imidazole Electrophilicity : Enhanced by the electron-withdrawing sulfide group, facilitating nitration at C4.

Scientific Research Applications

4-ethylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-ethylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

4-(1H-Imidazol-1-yl)phenol: Known for its antimicrobial properties.

4,5-diphenyl-1H-imidazole: Used in the synthesis of pharmaceuticals and agrochemicals.

2-(4,5-diphenyl-1H-imidazol-2-yl)phenol: Investigated for its potential as a therapeutic agent.

Uniqueness

4-ethylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide stands out due to its unique combination of an ethylbenzyl group and a phenyl-imidazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

4-Ethylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound has the IUPAC name 2-[(4-ethylphenyl)methylsulfanyl]-1-phenylimidazole. It is synthesized through cyclization reactions involving amido-nitriles, leading to the formation of disubstituted imidazoles. The synthetic routes typically include oxidation, reduction, and substitution reactions, allowing for the generation of various derivatives with distinct biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The imidazole ring can inhibit various enzymes, potentially leading to reduced microbial growth and anti-inflammatory effects.

- Anticancer Activity : Studies suggest that this compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses significant antiproliferative effects against various cancer cell lines. For example, it showed an IC50 value of 29.39 µM against the MDA-MB-231 breast cancer cell line.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 29.39 |

| HeLa | 45.67 |

| A549 (lung cancer) | 38.20 |

The mechanism behind its anticancer activity may involve the induction of apoptosis and inhibition of cell cycle progression .

Case Studies

Several studies have explored the biological implications of this compound:

- Antimicrobial Efficacy : A study evaluated the efficacy of various imidazole derivatives, including this compound, against multiple bacterial strains. The results indicated that it outperformed several standard antibiotics in inhibiting resistant strains .

- Cancer Research : In a comparative study with other imidazole derivatives, this compound exhibited superior antiproliferative activity against breast cancer cells when assessed via MTT assays, highlighting its potential in cancer therapy .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 4-ethylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions, including solvent polarity (e.g., polar aprotic solvents like DMF), temperature (reflux conditions for enhanced kinetics), and catalysts (e.g., palladium-based catalysts for cross-coupling steps). Purification via column chromatography or recrystallization is essential to achieve >95% purity. Yield improvements often depend on stoichiometric ratios of reactants and inert atmosphere maintenance to prevent oxidation .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and sulfur linkages. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like C-S bonds. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural validation .

Q. How can researchers mitigate steric hindrance during functionalization of the imidazole ring?

- Methodological Answer : Steric effects can be minimized by using smaller electrophiles (e.g., methyl groups instead of bulkier substituents) or adjusting reaction geometry. Microwave-assisted synthesis may enhance reaction rates under sterically constrained conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) guide the design of novel derivatives with enhanced stability?

- Methodological Answer : Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level predict electronic properties (e.g., HOMO-LUMO gaps) and steric interactions. Molecular dynamics simulations model solvation effects, aiding in the selection of substituents that improve thermal stability or reduce aggregation in solution .

Q. What strategies resolve contradictions in reactivity data between experimental and theoretical models?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in computational models. Hybrid approaches combining experimental kinetic studies (e.g., Arrhenius plots) with higher-level theory (e.g., MP2/cc-pVTZ) improve accuracy. Cross-validation using multiple spectroscopic techniques (e.g., NMR, X-ray) is recommended .

Q. How can researchers design experiments to probe the compound’s potential in materials science (e.g., as a ligand)?

- Methodological Answer : Conduct coordination chemistry studies with transition metals (e.g., Cu²⁺ or Fe³⁺) to assess binding affinity via UV-Vis titration. Thermogravimetric analysis (TGA) evaluates thermal stability of metal-organic frameworks (MOFs) formed with the compound. Single-crystal studies reveal ligand geometry and metal-ligand bond lengths .

Q. What methodologies address batch-to-batch variability in biological activity assays?

- Methodological Answer : Standardize purity thresholds (≥98% by HPLC) and solvent systems (e.g., DMSO for solubility). Use cell-based assays (e.g., IC₅₀ measurements) with internal controls (e.g., reference inhibitors) to normalize activity data. Statistical tools like ANOVA identify significant variability sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.